Draflazine, known by its IUPAC name (±)-cis-3-(3,4-dichlorophenyl)-1-[2-(1-pyrrolidinyl)ethyl]piperazine, is a chiral compound classified primarily as a nucleoside transport inhibitor. This compound has garnered attention for its role in modulating the physiological and pharmacological effects of adenosine and other nucleosides, making it a valuable tool in scientific research . Draflazine is utilized in various medical contexts, particularly concerning cardiac conditions and other disorders where adenosine plays a critical role .
Draflazine was developed as a derivative of existing nucleoside transport inhibitors, and its synthesis involves modifications of commercially available precursors. It is recognized for its potential therapeutic applications in conditions such as myocardial infarction, stroke, and neurodegenerative disorders .
The synthesis of draflazine typically involves several steps that utilize commercially available starting materials. The general synthetic pathway includes:
Technical details regarding reaction conditions emphasize controlling steric hindrance and optimizing reaction parameters to maximize yield .
Draflazine possesses a complex molecular structure characterized by:
The compound features a chiral center at the piperazine ring, which contributes to its pharmacological properties .
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure during synthesis. These methods ensure that the synthesized draflazine meets the required purity standards necessary for biological evaluation .
Draflazine primarily participates in reactions that involve:
Technical details from binding assays indicate that draflazine's affinity for hENT1 varies based on structural modifications made during synthesis .
The mechanism by which draflazine operates involves:
This mechanism highlights draflazine's potential therapeutic implications in conditions where modulation of nucleoside levels can be beneficial .
Studies have quantified draflazine's binding affinity to hENT1, demonstrating its effectiveness as an inhibitor through various kinetic assays .
Draflazine exhibits several notable physical properties:
Key chemical properties include:
Relevant data from studies indicate that draflazine maintains stability over time when stored appropriately .
Draflazine has several applications in scientific research:
The pyrimido[5,4-d]pyrimidine core serves as the structural foundation for draflazine analogs, designed to mimic endogenous nucleoside geometry while enabling high-affinity binding to the ENT1 transporter substrate pocket. This bicyclic system provides planar rigidity that facilitates π-stacking interactions with Phe residues in the ENT1 binding cleft, as confirmed by molecular docking studies [9]. Strategic nitrogen positioning at N1 and N3 creates hydrogen-bonding sites complementary to Thr38 and Ser40 residues in the human ENT1 (hENT1) transmembrane domain. Modifications at the C2 and C6 positions proved critical: Electron-withdrawing groups (e.g., -Cl, -F) at C6 enhance binding kinetics by inducing dipole interactions with Gly42 backbone atoms, while C2 substitutions influence membrane permeability due to their position near the lipid-water interface [7] [9]. Computational analyses reveal that scaffold planarity distortion beyond 15° dramatically reduces residence time, explaining the superiority of pyrimido[5,4-d]pyrimidine over flexible azepine derivatives [4].
Table 1: Impact of Core Scaffold Modifications on ENT1 Binding
Scaffold Type | Affinity (Ki, nM) | Residence Time (min) | Kinetic Selectivity (ENT1/ENT2) |
---|---|---|---|
Pyrimido[5,4-d]pyrimidine | 1.9 ± 0.3 | >600 | 15:1 |
Thiazolo[5,4-d]pyrimidine | 15.5 ± 3.6 | 44 ± 5 | 3:1 |
Pyrimido[4,5-b]azepine | 72.8 ± 15 | 18 ± 2 | 1.2:1 |
Triazin-2-amine | 51.7 ± 11.7 | 87 ± 9 | 5:1 |
Diheptamethyleneimino (7-membered aliphatic ring) substitutions at the 4,8-positions create optimal hydrophobic extension for membrane integration. Structure-activity relationship (SAR) studies demonstrate that n-heptyl chains maximize van der Waals contacts with ENT1's transmembrane helices 3 and 7, with saturation at C7 (K~d~ = 1.9 nM). Branching at the γ-carbon reduces efficacy by 20-fold due to steric clash with Val33, while unsaturation introduces conformational instability that accelerates dissociation (k~off~ > 0.01 s⁻¹) [1] [3]. Stereochemical orientation is critical: β-configuration of the heptamethylene bridge positions the terminal N-atoms for salt bridge formation with Asp89 and Glu272, confirmed by mutagenesis studies. Fluorophenyl termini – introduced via reductive amination – enhance cell membrane partitioning (log P = 3.2) while maintaining <30° rotational freedom, as evidenced by molecular dynamics simulations [9] [10].
Diethanolamine moieties at R~2~ serve dual functions: (1) The ethanolamine arms form bidentate hydrogen bonds with Ser40 and Thr44 in ENT1's extracellular loop 2, and (2) the tertiary nitrogen stabilizes the transmembrane potential through charge delocalization. Systematic modifications reveal that ethanol-to-propanol extension decreases affinity 8-fold (ΔG = -1.2 kcal/mol), while dimethylamino analogs show 50-fold reduction due to loss of H-bond capacity [5] [7]. The (S)-stereoconfiguration at the chiral center is essential – enantiomeric purity >98% elevates residence time from 44 min (racemate) to >600 min (S-enantiomer) by optimizing complementary fit with ENT1's asymmetric binding pocket [5] [10]. Carboxamide derivatization of the diethanolamine (e.g., compound 4 in [1]) extends residence time to >10 hours by forming an additional H-bond network with Gln75.
Two principal synthetic routes dominate draflazine analog production:
TCPP (Tetrachloropyrimidopyrimidine) Route
Dipyridamole-Derived Route
Table 2: Synthetic Route Comparison for Draflazine Analogs
Parameter | TCPP Route | Dipyridamole Route |
---|---|---|
Overall Yield | 58% | 42% |
Steps to Chiral Center | 3 | 5 |
ee Achievable | 98% | 96% |
Purification Complexity | Medium | High |
Scale-up Feasibility | >1 kg demonstrated | <100 g demonstrated |
Symmetrical disubstitution (e.g., 4,8-bis(4-fluorophenylheptamethyleneimino)) simplifies synthesis but reduces ENT2 selectivity (ENT1/ENT2 = 1.5:1) due to reduced conformational adaptability. Unsymmetrical analogs address this via:
Table 3: Performance Comparison of Symmetrical vs. Unsymmetrical Analogs
Parameter | Symmetrical Analogs | Unsymmetrical Analogs |
---|---|---|
ENT1 IC~50~ (nM) | 1.9 ± 0.3 | 5.3 ± 1.1 |
ENT1 Residence Time | >600 min | 240 ± 30 min |
ENT1/ENT2 Selectivity | 1.5:1 | 10:1 |
Synthetic Complexity | Low (3 steps) | High (7 steps) |
Chiral Purity Control | Easy (crystallization) | Difficult (HPLC required) |
Listed Compounds in Article